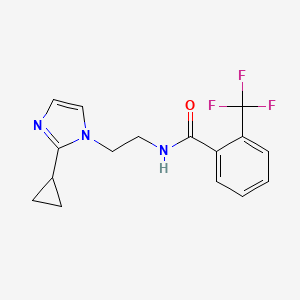

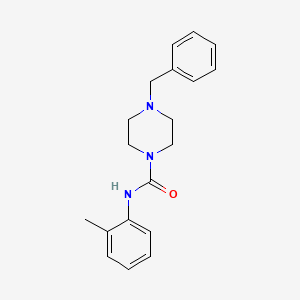

![molecular formula C5H5N3S B2789214 6-Methylthiazolo[3,2-B][1,2,4]triazole CAS No. 34179-62-9](/img/structure/B2789214.png)

6-Methylthiazolo[3,2-B][1,2,4]triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Methylthiazolo[3,2-B][1,2,4]triazole is a heterocyclic compound . It has a molecular formula of C5H5N3S . This compound is part of the triazole family, which are known for their superior pharmacological applications .

Synthesis Analysis

Triazoles, including 6-Methylthiazolo[3,2-B][1,2,4]triazole, can be synthesized through various methods. One approach involves the reaction of unsymmetrical α-bromo diketones (in situ) and various 1,2,4 triazoles in eco-friendly conditions . Another method involves the photochemical reaction of acceptor-only diazoalkanes with azodicarboxylates .Molecular Structure Analysis

The molecular structure of 6-Methylthiazolo[3,2-B][1,2,4]triazole consists of a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . This structure allows it to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .Chemical Reactions Analysis

Triazoles, including 6-Methylthiazolo[3,2-B][1,2,4]triazole, are known to undergo a variety of chemical reactions. For instance, they can accommodate a broad range of substituents (electrophiles and nucleophiles) around their core structures, paving the way for the construction of diverse novel bioactive molecules .Physical And Chemical Properties Analysis

The average mass of 6-Methylthiazolo[3,2-B][1,2,4]triazole is 139.178 Da, and its monoisotopic mass is 139.020416 Da . More detailed physical and chemical properties were not found in the retrieved data.Scientific Research Applications

Biological Activity

Thiazolo[3,2-b][1,2,4]triazoles, including 6-Methylthiazolo[3,2-B][1,2,4]triazole, have been found to exhibit a broad spectrum of biological activity . This includes antiviral and anti-mycobacterial activities .

Growth Regulating Activity

Compounds derived from 6-Methylthiazolo[3,2-B][1,2,4]triazole have been studied for their growth regulating activity . This could potentially be applied in the field of agriculture, for example, to control the growth of certain plants or pests.

Synthesis of Derivatives

6-Methylthiazolo[3,2-B][1,2,4]triazole can be used as a base compound in the synthesis of various derivatives . These derivatives can then be studied for their own unique properties and potential applications.

Green Chemistry

Research has been conducted into the use of 6-Methylthiazolo[3,2-B][1,2,4]triazole in green chemistry applications . This involves using sustainable irradiation as the power source and water as the solvent, which helps to reduce the ecological footprint of organic synthesis .

Medicinal Compounds

1,2,4-Triazole, which is part of the 6-Methylthiazolo[3,2-B][1,2,4]triazole structure, is used as a core molecule for the design and synthesis of many medicinal compounds . These compounds have a broad spectrum of therapeutic applications, including analgesic, antiseptic, antimicrobial, antioxidant, anti-urease, anti-inflammatory, diuretics, anticancer, anticonvulsant, antidiabetic, and antimigraine agents .

Antiviral Activity

Some of the derivatives based on 2-substituted 1-(6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethan-1-one showed antiviral activities . This suggests potential applications in the development of new antiviral drugs.

Mechanism of Action

Target of Action

6-Methylthiazolo[3,2-B][1,2,4]triazole is a heterocyclic compound that exhibits a wide range of biological activities It has been shown to exhibit superior top1 inhibitory activity , suggesting that it may interact with DNA topoisomerase enzymes.

Mode of Action

Its inhibitory activity against top1 suggests that it may interfere with the dna unwinding process, which is crucial for dna replication and transcription . This interaction could lead to changes in the DNA structure, potentially inhibiting cell division and growth.

Biochemical Pathways

The downstream effects of these interactions could include inhibited cell growth and division, potentially contributing to its reported biological activities .

Result of Action

The molecular and cellular effects of 6-Methylthiazolo[3,2-B][1,2,4]triazole’s action are likely related to its potential interaction with DNA topoisomerases. By inhibiting these enzymes, the compound could interfere with DNA replication and transcription, potentially leading to inhibited cell growth and division . This could explain the compound’s reported biological activities, including its anticancer, anti-inflammatory, antibiotic, antidiabetic, insecticidal, antifungal, antioxidant, antihelmintic, and anti-HIV properties .

properties

IUPAC Name |

6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3S/c1-4-2-9-5-6-3-7-8(4)5/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJGIYFDORXWWMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=NC=NN12 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

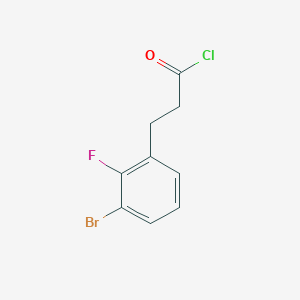

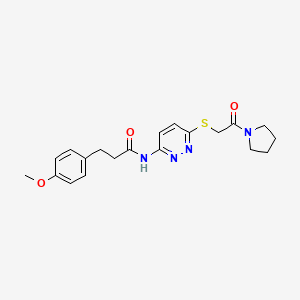

![3-(4-methoxyphenyl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2789132.png)

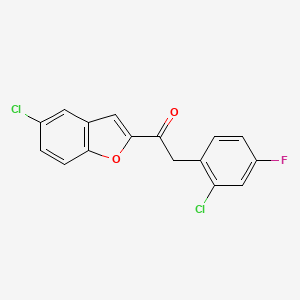

![1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1-methyl-1H-indol-3-yl)ethanone](/img/structure/B2789135.png)

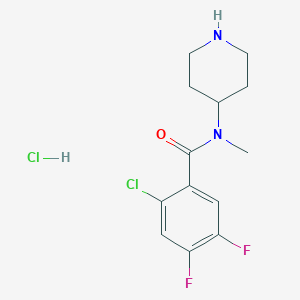

![1-O'-Tert-butyl 6a-O-methyl (3aS,6aS)-spiro[3a,4,5,6-tetrahydro-1H-furo[3,4-c]pyrrole-3,3'-azetidine]-1',6a-dicarboxylate](/img/structure/B2789136.png)

![3-methyl-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2789138.png)

![N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2789144.png)

![2-(2-{4-[(Difluoromethyl)sulfanyl]phenyl}hydrazin-1-ylidene)-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B2789146.png)

![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2789152.png)

![Tert-butyl (3S,4S)-4-methyl-1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate](/img/structure/B2789153.png)